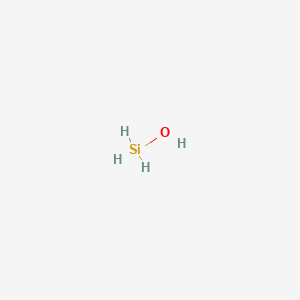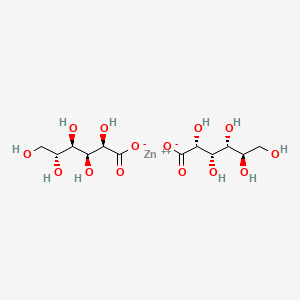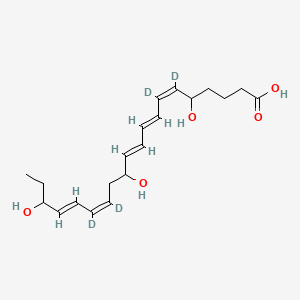
Resolvin E1-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resolvin E1-d4 is a specialized pro-resolving mediator derived from omega-3 polyunsaturated fatty acids. It plays a crucial role in the resolution of inflammation by promoting the clearance of inflammatory cells and restoring tissue homeostasis. This compound is part of the resolvin family, which includes various other resolvins such as Resolvin D1 and Resolvin D2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Resolvin E1-d4 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The synthesis involves the action of lipoxygenases, which convert eicosapentaenoic acid into intermediate hydroperoxy derivatives. These intermediates are then further transformed into this compound through reduction and epoxidation reactions .
Industrial Production Methods: Industrial production of this compound involves the large-scale extraction of eicosapentaenoic acid from marine sources such as fish oil. The extracted eicosapentaenoic acid is then subjected to enzymatic conversion using lipoxygenases and other enzymes to produce this compound. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Resolvin E1-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives retain the anti-inflammatory properties of the parent compound and may exhibit enhanced stability or activity .
Applications De Recherche Scientifique
Resolvin E1-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of specialized pro-resolving mediators.
Biology: Investigated for its role in modulating immune responses and promoting the resolution of inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and nutraceuticals.
Mécanisme D'action
Resolvin E1-d4 exerts its effects by binding to specific receptors on the surface of immune cells. This binding triggers a cascade of signaling events that lead to the resolution of inflammation. The compound inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines. Additionally, this compound promotes the clearance of apoptotic cells by macrophages, thereby facilitating tissue repair and homeostasis .
Comparaison Avec Des Composés Similaires
- Resolvin D1
- Resolvin D2
- Maresin 1
- Protectin D1
Comparison: While all these compounds belong to the family of specialized pro-resolving mediators and share similar anti-inflammatory properties, Resolvin E1-d4 is unique in its specific receptor interactions and signaling pathways. For instance, this compound primarily interacts with the ChemR23 receptor, whereas Resolvin D1 and D2 interact with different receptors. This specificity in receptor binding contributes to the distinct biological effects and therapeutic potential of this compound .
Propriétés
Formule moléculaire |
C20H30O5 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(6Z,8E,10E,14Z,16E)-6,7,14,15-tetradeuterio-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/i5D,7D,9D,13D |
Clé InChI |
AOPOCGPBAIARAV-TUWJVIPGSA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/C=C/C(CC)O)/CC(/C=C/C=C/C(=C(/[2H])\C(CCCC(=O)O)O)/[2H])O |
SMILES canonique |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid](/img/structure/B10779028.png)
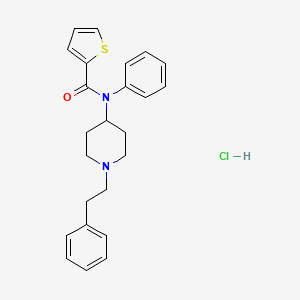

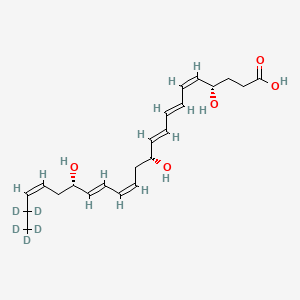

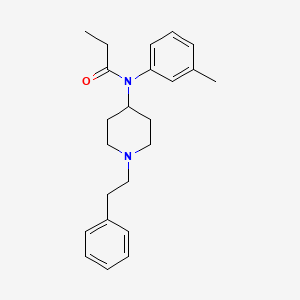
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)
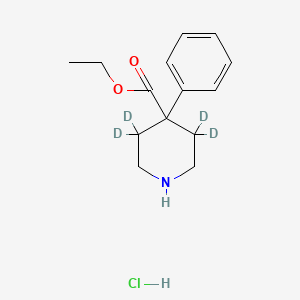
![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)

